

# The Elusive Pyranoanthocyanin: A Technical Guide to *cis*-Vitisin B in *Vitis vinifera*

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## Compound of Interest

Compound Name: *cis*-Vitisin B

Cat. No.: B15498792

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## Introduction

This technical guide provides an in-depth exploration of ***cis*-Vitisin B**, a pyranoanthocyanin of significant interest in the fields of enology, food chemistry, and pharmacology. While not endogenously present in the grape berry (*Vitis vinifera*), ***cis*-Vitisin B** is a naturally occurring compound formed during the fermentation and aging of red wine. It is a derivative of malvidin-3-O-glucoside, the most abundant anthocyanin in *Vitis vinifera*, and is formed through a reaction with acetaldehyde, a byproduct of yeast metabolism. This guide will elucidate the natural occurrence, biosynthesis of its precursor, and quantification of ***cis*-Vitisin B**, providing detailed experimental protocols and data for researchers.

It is crucial to distinguish the pyranoanthocyanin ***cis*-Vitisin B** from a stilbene compound also referred to as Vitisin B, which is extracted from grapevine shoots and possesses a distinct chemical structure and biological activity. This guide focuses exclusively on the pyranoanthocyanin.

## Natural Occurrence and Formation of *cis*-Vitisin B

***Cis*-Vitisin B** is not a native constituent of the *Vitis vinifera* grape. Its formation is intrinsically linked to the winemaking process, specifically alcoholic fermentation and subsequent aging. The primary precursor for ***cis*-Vitisin B** is malvidin-3-O-glucoside, the principal anthocyanin responsible for the color of red grapes.<sup>[1][2]</sup> During fermentation, yeast strains, particularly

*Saccharomyces cerevisiae*, produce acetaldehyde as a metabolic byproduct.[3] This acetaldehyde then reacts with malvidin-3-O-glucoside in the acidic wine environment to form the more stable pyranoanthocyanin, **cis-Vitisin B**. [2][4]

The concentration of **cis-Vitisin B** in red wine is influenced by several factors, including:

- **Yeast Strain:** Different yeast strains produce varying amounts of acetaldehyde, directly impacting the potential for Vitisin B formation.
- **Winemaking Techniques:** Practices such as micro-oxygenation can influence acetaldehyde levels and thus the formation of Vitisin B.
- **Wine Aging:** The concentration of Vitisin B can increase during the initial stages of wine aging.
- **Grape Variety:** The initial concentration of malvidin-3-O-glucoside in the grape variety serves as a foundational determinant of Vitisin B levels.

## Quantitative Data of **cis-Vitisin B** in *Vitis vinifera* Wines

The concentration of **cis-Vitisin B** varies significantly among different red wine varieties and is influenced by the factors mentioned above. The following tables summarize quantitative data for **cis-Vitisin B** and its related compound, Vitisin A (formed from pyruvic acid), in several common *Vitis vinifera* cultivars.

Wine Variety	Compound	Concentration (mg/L)	Reference
Tempranillo	Vitisin B	2.47 ± 0.09	
Tempranillo	Vitisin A	4.08 ± 0.86	
Tempranillo	p-coumaroyl-Vitisin B	0.66 ± 0.05	

Wine Variety	Compound	Concentration (mg/L)	Reference
Merlot	Vitisin A	Main pyranoanthocyanin	
Merlot	Vitisin B	Present	

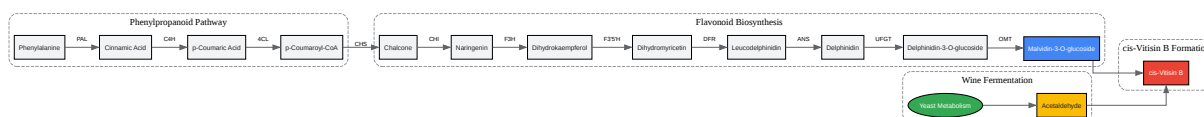
Wine Variety	Compound	Concentration (mg/L)	Reference
Cabernet Sauvignon	Vitisin A	up to 10.76	
Cabernet Sauvignon	Vitisin B	Present	

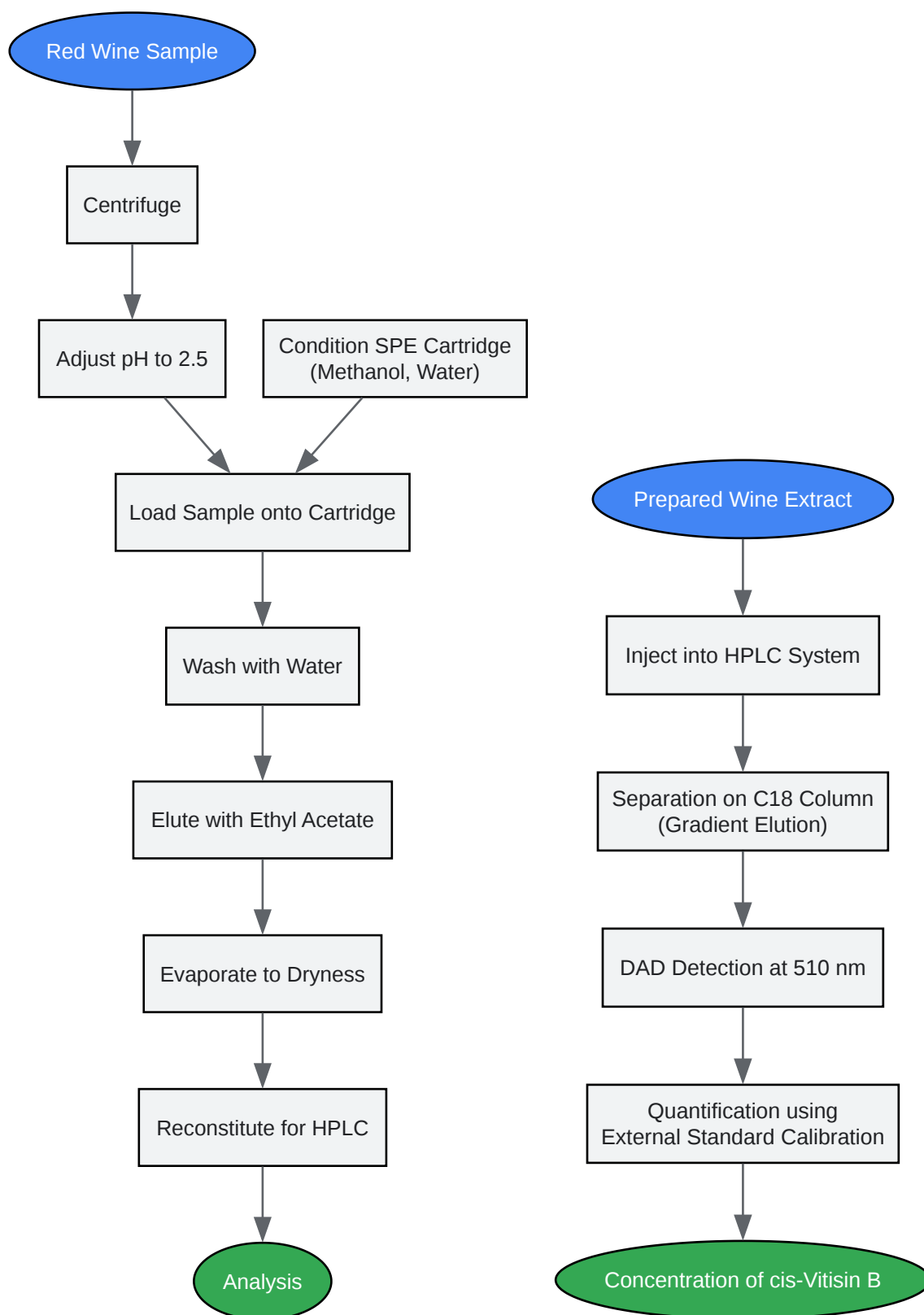
Wine Variety	Compound	Concentration (mg/L)	Reference
Pinot Noir	Vitisin A	Present	
Pinot Noir	Vitisin B	Present	

Wine Type	Compound	Concentration (mg/L)	Reference
Aged Port Wine	Vitisin A	Major pyranoanthocyanin	
Aged Port Wine	Coumaroyl Vitisin A	Major pyranoanthocyanin	
Aged Port Wine	Vitisin B	Present	

## Biosynthesis of Malvidin-3-O-glucoside and Formation of cis-Vitisin B

The formation of **cis-Vitisin B** is dependent on the biosynthesis of its precursor, malvidin-3-O-glucoside, within the grape berry. This process is part of the broader phenylpropanoid pathway.





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